Physicochemical Properties of N-Phenyl-3-biphenylamine: A Technical Guide
Physicochemical Properties of N-Phenyl-3-biphenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-Phenyl-3-biphenylamine (CAS No: 198275-79-5). The information presented herein is crucial for its application in organic synthesis, materials science, and pharmaceutical research. All quantitative data is summarized for clarity, and a detailed experimental protocol for a common synthetic route is provided, accompanied by a workflow visualization.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C18H15N | [1][2] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Appearance | White to pale yellow or gray to brown crystalline solid/powder. | [1][3] |
| Melting Point | 90-94 °C (Note: Some sources report 92 °C, while one indicates 130-135 °C). | [1][3][4] |
| Boiling Point | Not experimentally determined. Estimated to be >300 °C based on related structures like 3-bromobiphenyl (300.0 ± 9.0 °C) and diphenylamine (302 °C). | [5][6] |
| Solubility | Good solubility in organic solvents such as toluene, ethanol, and ethers.[1][4][7] Insoluble in water.[6][8] | [1][4][6][7][8] |
| pKa (acid dissociation constant) | Not experimentally determined. Estimated to be in the range of 0.8 to 4.5, based on the pKa of diphenylamine (0.79) and other aminobiphenyls (3.82 for 2-aminobiphenyl, 4.35 for 4-aminobiphenyl). A predicted pKa for a structurally similar complex amine is 0.86 ± 0.50. | [9] |
| logP (octanol-water partition coefficient) | Not experimentally determined. Estimated to be > 4, based on the logP of the related compound 3-bromobiphenyl (4.65). | [5] |
Experimental Protocols
A prevalent and versatile method for the synthesis of N-arylamines, including N-Phenyl-3-biphenylamine, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable route to form carbon-nitrogen bonds.
General Protocol for Buchwald-Hartwig Amination Synthesis of N-Phenyl-3-biphenylamine
Materials:
-
3-Bromobiphenyl (or 3-iodobiphenyl)
-
Aniline
-
Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, SPhos, or a similar biaryl phosphine)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3))
-
Anhydrous toluene (or another suitable aprotic solvent like dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Addition of Reagents: To the flask, add 3-bromobiphenyl, the base (e.g., sodium tert-butoxide), and anhydrous toluene.
-
Initiation of Reaction: Stir the mixture at room temperature for a few minutes, then add aniline.
-
Heating: Heat the reaction mixture to a specified temperature (typically between 80-110 °C) and maintain it for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure N-Phenyl-3-biphenylamine.
Visualizations
Logical Relationship of Physicochemical Properties
The following diagram illustrates the interconnectedness of the fundamental physicochemical properties of N-Phenyl-3-biphenylamine.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-aMine | 1160294-96-1 [chemicalbook.com]
